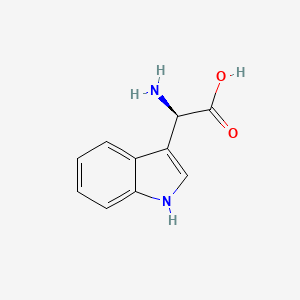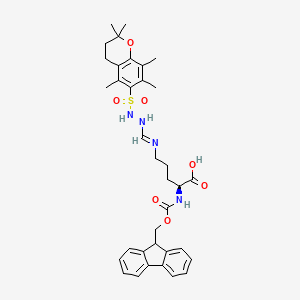
L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride (9CI)
Descripción general
Descripción
L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride (9CI) is a fluorinated derivative of the amino acid phenylalanine This compound is characterized by the substitution of hydrogen atoms on the phenyl ring with fluorine atoms, resulting in a pentafluorophenyl group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride typically involves the fluorination of L-phenylalanine. One common method is the direct fluorination of the phenyl ring using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or degradation of the amino acid backbone.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of electrochemical fluorination, where an electric current is passed through a solution of L-phenylalanine in the presence of a fluorine source. This method allows for precise control over the degree of fluorination and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can produce alcohols or aldehydes. Substitution reactions can result in the replacement of fluorine atoms with other functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: The compound is used in the development of fluorinated analogs of natural amino acids, which can be incorporated into proteins to study their biological activity.
Medicine: Fluorinated amino acids are explored for their potential use in drug design and development, particularly in the creation of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride involves its incorporation into peptides and proteins, where the fluorine atoms can influence the chemical and physical properties of the resulting molecules. The presence of fluorine can enhance the stability, bioavailability, and binding affinity of peptides and proteins to their molecular targets. The specific pathways and molecular targets involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor binding studies.
Comparación Con Compuestos Similares
L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride can be compared with other fluorinated amino acids, such as:
2,3,4,5,6-Pentafluoro-L-tyrosine: Similar to L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride, but with an additional hydroxyl group on the phenyl ring.
2,3,4,5,6-Pentafluoro-L-tryptophan: Contains an indole ring instead of a phenyl ring, with fluorine atoms substituted on the indole ring.
2,3,4,5,6-Pentafluoro-L-histidine: Contains an imidazole ring with fluorine substitutions.
The uniqueness of L-Phenylalanine, 2,3,4,5,6-pentafluoro-, hydrochloride lies in its specific fluorination pattern and the resulting effects on the chemical properties and biological activity of the compound. The presence of multiple fluorine atoms can significantly alter the hydrophobicity, electronic properties, and reactivity of the phenylalanine derivative, making it a valuable tool in various scientific and industrial applications.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2.ClH/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12;/h3H,1,15H2,(H,16,17);1H/t3-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXSOVOYMDZAPX-DFWYDOINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138109-65-6 | |
| Record name | 3-(2,3,4,5,6-Pentafluorophenyl)-l-alaninehydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B8073865.png)

![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19Z,21Z,23Z,25Z,27Z,29Z,31Z,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B8073886.png)



![[4-[(2Z)-2-[3-[4-(nitromethyl)phenyl]-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]phenyl]methanesulfonic acid](/img/structure/B8073912.png)
![3-[(E)-2-nitroprop-1-enyl]thiophene](/img/structure/B8073915.png)
![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/structure/B8073916.png)

![(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B8073921.png)

